LXH254

Catalog No.
S533885
CAS No.
1800398-38-2
M.F
C25H25F3N4O4
M. Wt
502.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LXH254

CAS Number

1800398-38-2

Product Name

LXH254

IUPAC Name

N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide

Molecular Formula

C25H25F3N4O4

Molecular Weight

502.5 g/mol

InChI

InChI=1S/C25H25F3N4O4/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33/h2-5,12-15,33H,6-11H2,1H3,(H,30,34)

InChI Key

UEPXBTCUIIGYCY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4

Solubility

Soluble in DMSO

Synonyms

LXH254; LXH-254; LXH 254; LXH254 free base

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4

Description

The exact mass of the compound Naporafenib is 502.1828 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LXH254, also known as naporafenib, is a novel compound developed as a selective inhibitor targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various human cancers. Unlike traditional RAF inhibitors, LXH254 exhibits a unique selectivity profile, potently inhibiting BRAF and CRAF while sparing ARAF. This selectivity is particularly significant because ARAF has been associated with resistance mechanisms in RAS-mutant tumors. LXH254's design aims to minimize paradoxical activation of the MAPK pathway, a common issue with other RAF inhibitors, thereby enhancing its therapeutic potential in treating tumors driven by BRAF or NRAS mutations .

Naporafenib acts by inhibiting RAF kinases, specifically targeting all three isoforms (CRAF, BRAF, and RAF1) within the RAS/RAF/MEK/ERK signaling pathway []. This pathway is critical for cell growth and proliferation. By inhibiting RAF kinases, Naporafenib disrupts this pathway, potentially leading to the suppression of tumor cell growth [].

As Naporafenib is under investigation, comprehensive safety data is still being gathered through clinical trials. However, some studies suggest that it may cause skin side effects, diarrhea, and fatigue [].

Promising Results in NRAS-Mutant Melanoma

Current research primarily focuses on Naporafenib's potential in treating NRAS-mutant melanoma. NRAS mutations are less common than BRAF mutations, but they still represent a significant portion of melanoma cases with limited treatment options. Studies have shown promising results for Naporafenib in combination with other targeted therapies for this specific type of melanoma:

  • Phase Ib study: A combined study investigated the safety and efficacy of Naporafenib in combination with Trametinib, another targeted therapy, in patients with NRAS-mutant melanoma. The study showed encouraging results, with an objective response rate (percentage of patients experiencing tumor shrinkage) of 46.7% and a median progression-free survival (time until the disease worsens) of 10.1 months [].
  • Fast Track Designation: Based on these promising early findings, the US Food and Drug Administration (FDA) granted Fast Track designation to Naporafenib in combination with Trametinib for treating advanced NRAS-mutant melanoma in patients who have progressed on or are intolerant to other therapies []. This designation aims to expedite the development and review process for drugs with potential to address unmet medical needs.

Ongoing Research and Future Directions

Research on Naporafenib continues to explore its potential applications in various aspects:

  • Combination therapies: Ongoing studies are investigating Naporafenib in combination with other targeted therapies and immunotherapies to potentially improve treatment outcomes for NRAS-mutant melanoma [].
  • Identifying optimal dosing and treatment regimens: Determining the most effective and well-tolerated dose and treatment schedule for Naporafenib is crucial for maximizing its therapeutic benefits while minimizing side effects.
  • Understanding mechanisms of resistance: Research is ongoing to understand how cancer cells develop resistance to Naporafenib, which is essential for developing strategies to overcome this challenge and improve long-term treatment success.

LXH254's mechanism of action involves the inhibition of BRAF and CRAF kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This inhibition disrupts the MAPK signaling cascade, which is crucial for cell proliferation and survival in cancer cells. In biochemical assays, LXH254 demonstrated a significant reduction in the phosphorylation of MEK and ERK in cell lines harboring BRAF mutations, indicating effective blockade of the pathway .

The synthesis of LXH254 involves several steps that include the formation of key intermediates followed by final cyclization reactions. The compound's synthesis has been optimized to ensure high yields and purity. For instance, one method reported a yield of 20.9% when reacting LXH254 with specific reagents to form derivatives suitable for further biological testing . The detailed synthetic route typically includes:

  • Formation of Key Intermediates: Utilizing various

LXH254 is primarily being explored for its applications in oncology, particularly for treating cancers driven by mutations in BRAF or NRAS genes. Its ability to selectively inhibit BRAF and CRAF without affecting ARAF makes it a promising candidate for combination therapies with other agents targeting downstream effectors like MEK or ERK. Clinical trials are ongoing to evaluate its efficacy and safety profile in patients with advanced solid tumors exhibiting alterations in the MAPK pathway .

Interaction studies have demonstrated that LXH254 can modulate various cellular pathways through its selective inhibition profile. Notably, it has been shown to cause paradoxical activation of MAPK signaling in certain contexts where ARAF is present, emphasizing the complexity of signaling networks involved in tumor biology. The compound's interactions with other signaling molecules are being studied to better understand its potential synergies or antagonisms when used alongside other cancer therapies .

Several compounds share structural or functional similarities with LXH254, particularly within the class of RAF inhibitors. Here are some notable examples:

Compound NameSelectivity ProfileUnique Features
RAF709Selective for BRAF/CRAFDeveloped to minimize paradoxical activation
LY3009120Pan-RAF inhibitorBroad-spectrum activity across RAF isoforms
BelvarafenibPan-RAF inhibitorDesigned for use in tumors with various RAF mutations
LifirafenibSelective for BRAF/CRAFFocused on solid tumors with specific mutations

LXH254 stands out due to its significant selectivity for BRAF and CRAF while largely sparing ARAF, which may reduce side effects associated with traditional RAF inhibitors and improve therapeutic outcomes in specific patient populations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

502.18278978 g/mol

Monoisotopic Mass

502.18278978 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

15JL80DG6H

Dates

Modify: 2024-02-20
[1] Darrin D. Stuart, et al. AACR Cancer Res. 2018, 78(13 Sup

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